molecular formula C28H24N2O5 B11714875 ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate

ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate

Cat. No.: B11714875
M. Wt: 468.5 g/mol
InChI Key: MEGRWSDELDAWGP-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate is a synthetic indole derivative featuring a benzyloxy substituent at position 5, an ethyl-linked isoindole-1,3-dione moiety at position 3, and an ethyl ester group at position 2.

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-phenylmethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C28H24N2O5/c1-2-34-28(33)25-20(14-15-30-26(31)21-10-6-7-11-22(21)27(30)32)23-16-19(12-13-24(23)29-25)35-17-18-8-4-3-5-9-18/h3-13,16,29H,2,14-15,17H2,1H3

InChI Key

MEGRWSDELDAWGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Bischler-Mohlau Indole Formation

A one-pot method combines 2-bromo-(4-benzyloxyphenyl)acetone and p-benzyloxyaniline hydrochloride in alcoholic solvents (e.g., n-butanol) under basic conditions (K₂CO₃) to form the indole skeleton via condensation and cyclization.
Reaction Conditions :

  • Temperature: 100–130°C

  • Yield: 60–75% (two-step)
    Advantages : Simplified purification due to product precipitation.

Palladium-Catalyzed Coupling

Adapting methods from melatonin synthesis, indole-2-carboxylate esters are formed via Pd-catalyzed coupling of aryl halides with methyl propiolate. For the target compound:

  • 5-Benzyloxyindole-2-carboxylic acid is synthesized via saponification of ethyl 5-benzyloxyindole-2-carboxylate.

  • Esterification with ethanol under acidic conditions (H₂SO₄) yields the ethyl ester.

Introduction of Phthalimide Ethyl Side Chain

Alkylation with Bromoethylphthalimide

The 3-position of the indole is functionalized via nucleophilic substitution using 2-(2-bromoethyl)isoindoline-1,3-dione in DMF with NaH as a base.
Reaction Conditions :

  • Temperature: 0°C to room temperature

  • Yield: 66–72%
    Key Step :

Indole-3-H+BrCH2CH2N(Phth)NaH, DMFIndole-3-CH2CH2N(Phth)\text{Indole-3-H} + \text{BrCH}2\text{CH}2\text{N(Phth)} \xrightarrow{\text{NaH, DMF}} \text{Indole-3-CH}2\text{CH}2\text{N(Phth)}

Reductive Amination Alternative

A modified approach employs reductive amination of 3-(2-aminoethyl)-5-benzyloxyindole with phthalic anhydride in THF.
Reaction Conditions :

  • Reagent: Phthalic anhydride (1.2 equiv), Et₃N

  • Yield: 58–65%

Optimization and Scalability

One-Pot Sequential Reactions

A scalable protocol merges indole formation and phthalimide alkylation:

  • Condensation : 2-Bromo-(4-benzyloxyphenyl)acetone + p-benzyloxyaniline in n-butanol/K₂CO₃.

  • Cyclization : Add H₂SO₄ directly to the reaction mixture.

  • Alkylation : Introduce 2-(2-bromoethyl)phthalimide without intermediate purification.
    Overall Yield : 50–55% (three-step).

Catalytic Enhancements

  • Palladium Catalysts : Pd(PPh₃)₄ improves coupling efficiency in indole-2-carboxylate formation.

  • Microwave Assistance : Reduces reaction time for cyclization steps (e.g., 30 min vs. 4 h).

Analytical Validation

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 12.03 (s, 1H, NH), 7.99–7.92 (m, 2H, phthalimide), 7.23 (dd, J = 9.9 Hz, 1H, indole-H), 5.12 (s, 2H, OCH₂Ph).

  • HRMS : m/z 482.54 [M+H]⁺.

Purity and Yield Comparison

MethodYield (%)Purity (%)Key Advantage
Bischler-Mohlau60–75>95One-pot simplicity
Pd-Catalyzed Coupling50–5590–93Regioselectivity
Reductive Amination58–6588–92Mild conditions

Challenges and Solutions

  • Regioselectivity : Use of electron-withdrawing groups (e.g., benzyloxy) directs electrophilic substitution to the 5-position.

  • Phthalimide Stability : Avoid strong acids during esterification; opt for H₂SO₄ in ethanol.

  • Purification : Silica gel chromatography (eluent: EtOAc/hexane, 3:7) resolves residual phthalic anhydride.

Industrial-Scale Adaptations

  • Solvent Recycling : n-Butanol from Bischler-Mohlau reactions is distilled and reused.

  • Continuous Flow : Microwave-assisted steps reduce batch processing time by 70% .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(BENZYLOXY)-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-(BENZYLOXY)-3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOLE-2-CARBOXYLATE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate can be contextualized by comparing it to analogs reported in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Reference
Target Compound : Ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate Indole core with benzyloxy (C₆H₅CH₂O-) at C5, ethyl-linked isoindole-1,3-dione at C3, ethyl ester at C2 446.45 (calculated) High lipophilicity (benzyloxy), potential NO-donor activity (isoindole-1,3-dione derivatives)
Methyl 4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxylate (5b) Pyrazole core with methyl ester at C3, ethyl-linked isoindole-1,3-dione at C4 313.31 Crystalline solid (mp 153–154°C); IR absorption at 1705 cm⁻¹ (ester C=O)
Ethyl 4-[3-(1,3-dioxo-isoindol-2-yl)propoxy]benzoate Benzoate core with propoxy-linked isoindole-1,3-dione ~395.40 (estimated) Extended linker length (propoxy vs. ethyl); potential for altered pharmacokinetics
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole core with fluoro substituent at C5, benzoylphenyl carboxamide at C2 359.12 Enhanced hydrogen-bonding capacity (amide vs. ester); fluorescence properties
(1,3-Dioxo-isoindol-2-yl)ethyl nitrate (C2) Ethyl nitrate linked to isoindole-1,3-dione 265.20 NO-donor activity; lower genotoxicity than hydroxyurea (HU) in murine models

Key Observations :

Structural Variations :

  • Substituent Position : The target compound’s benzyloxy group at C5 distinguishes it from analogs like 5b (pyrazole core) and C2 (ethyl nitrate linker) .
  • Linker Length : Ethyl vs. propoxy linkers (e.g., in ) affect conformational flexibility and target engagement.
  • Functional Groups : The ethyl ester in the target compound contrasts with carboxamides (e.g., ) or nitrate esters (e.g., ), altering solubility and metabolic stability.

The benzyloxy group may confer superior blood-brain barrier penetration compared to polar substituents (e.g., fluoro in ).

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling reactions similar to those in (Japp-Klingemann reaction) or peptide-like couplings using TBTU (e.g., ).

Research Findings and Data

  • Genotoxicity Profile: While direct data on the target compound is unavailable, structurally related isoindole-1,3-dione derivatives (e.g., C1–C6) exhibit lower genotoxicity than hydroxyurea (HU) in micronucleus tests, with <6 MNRET/1,000 cells vs. HU’s 33.7 MNRET/1,000 cells at 100 mg/kg .
  • Thermal Properties : Analog 5b (mp 153–154°C) suggests moderate thermal stability for this class, though the target compound’s melting point remains uncharacterized .
  • Spectroscopic Data : IR absorption at ~1700 cm⁻¹ (ester/amide C=O) and NMR shifts for indole protons (δ 7.0–9.4 ppm) are consistent across analogs .

Biological Activity

Ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure comprising various functional groups, including a benzyloxy moiety and an isoindole fragment, which contribute to its potential therapeutic effects.

  • Molecular Formula : C29H26N2O5
  • Molecular Weight : 482.54 g/mol
  • IUPAC Name : this compound
  • LogP : 4.8917 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. Notably, indole derivatives are known to exhibit significant inhibitory effects on enzymes such as 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes—mediators of inflammation.

Anti-inflammatory Activity

Research indicates that this compound may inhibit the activity of 5-lipoxygenase. This inhibition can reduce the production of pro-inflammatory leukotrienes, making it a potential candidate for treating inflammatory diseases. In cell-free assays, compounds with similar structures have shown IC50 values as low as 0.23 μM against 5-LO activity .

Anticonvulsant Activity

The compound's structural similarity to other indole derivatives suggests potential anticonvulsant properties. Studies on related compounds have demonstrated efficacy in various seizure models, such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The pharmacological profiles of these derivatives indicate their ability to modulate neuronal excitability.

Structure–Activity Relationship (SAR)

The efficacy of this compound can be influenced by the positioning of substituents on the indole core and isoindole moiety. Variations in these positions may enhance or diminish biological activity. For instance, modifications that increase lipophilicity or alter hydrogen bonding capabilities can significantly impact the compound's interaction with biological targets.

Study on Indole Derivatives

A study focused on a series of ethyl indole derivatives revealed that specific substitutions at the phenylthiomethyl ring significantly affected their potency against 5-lipoxygenase. Among these derivatives, certain configurations demonstrated enhanced inhibitory activity compared to others .

Anticonvulsant Screening

In another investigation involving anticonvulsant screening, several indole-based compounds were evaluated for their effectiveness in reducing seizure activity in animal models. The results indicated that compounds with structural similarities to this compound exhibited promising results in lowering seizure thresholds .

Summary Table of Biological Activities

Activity Target IC50 Value Reference
Anti-inflammatory5-Lipoxygenase~0.23 μM
AnticonvulsantMES and scPTZ modelsVaries

Q & A

Q. Q: What are common synthetic routes for preparing ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate?

A: The compound is synthesized via multi-step protocols involving:

  • Benzoylation : Use of benzyl chloride or benzyloxy reagents to introduce the 5-benzyloxy group (e.g., under reflux with dichloromethane/toluene as solvents) .
  • Isoindole coupling : Reaction of the indole core with 1,3-dioxo-isoindole derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Esterification : Ethyl ester formation using ethanol under acidic conditions.
    Key steps :

Temperature control (60–100°C) to optimize intermediate stability.

Purification via column chromatography or recrystallization .
Validation : Confirmed by 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, and HR-ESI-MS to verify regioselectivity and purity .

Advanced Reaction Optimization

Q. Q: How can researchers resolve low yields during the coupling of the isoindole moiety to the indole core?

A: Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst screening : Pd(PPh3_3)4_4 or CuI for cross-coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .
  • Reaction monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction times .
    Example : A 20% yield improvement was achieved by switching from toluene to DMF in analogous indole-isoindole couplings .

Structural Characterization Challenges

Q. Q: How should conflicting 1H-NMR^1 \text{H-NMR}1H-NMR data for the isoindole side chain be resolved?

A: Discrepancies may stem from dynamic rotational isomerism or solvent effects. Recommended approaches:

  • Variable-temperature NMR : Identify coalescence temperatures to confirm isomer interconversion .
  • X-ray crystallography : Resolve ambiguity by determining solid-state conformation (e.g., as done for ethyl 4-chloro-indole analogs) .
  • Computational modeling : Compare experimental shifts with DFT-calculated spectra .

Biological Activity Profiling

Q. Q: What methodologies are suitable for initial assessment of this compound’s biological activity?

A:

  • Enzyme inhibition assays : Test against targets like 5-lipoxygenase or kinases, given structural similarity to bioactive indole-carboxylates .
  • Cellular viability screens : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) to measure interactions with proteins (e.g., Bcl-2 family proteins) .

Advanced Mechanistic Studies

Q. Q: How can researchers identify the biological target of this compound in complex cellular systems?

A:

  • Chemical proteomics : Use affinity chromatography with a biotinylated analog to pull down binding partners .
  • Transcriptomics : RNA-seq to identify pathways altered post-treatment (e.g., apoptosis or oxidative stress markers) .
  • Molecular docking : Screen against protein databases (PDB) to prioritize targets based on isoindole-ethylene binding motifs .

Handling and Safety Considerations

Q. Q: What precautions are critical when handling this compound due to its toxicity profile?

A:

  • Hazards : Skin irritation (H315), respiratory tract irritation (H335) .
  • Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coats).
    • Neutralize waste with 10% sodium bicarbonate before disposal .
    • Store under inert gas (N2_2) to prevent decomposition .

Structure-Activity Relationship (SAR) Exploration

Q. Q: How does substitution at the isoindole-1,3-dione moiety influence bioactivity?

A: Comparative SAR studies on analogs reveal:

Modification Effect on Activity Reference
Electron-withdrawing groups (e.g., -CF3_3)↑ Enzyme inhibition potency (e.g., IC50_{50} reduced by 40%)
Bulky substituents (e.g., cyclohexyl)↓ Solubility but ↑ target selectivity
Removal of 1,3-dioneComplete loss of activity in kinase assays

Data Contradiction Analysis

Q. Q: How to address discrepancies between computational predictions and experimental binding affinities?

A:

  • Re-evaluate force fields : Adjust parameters for isoindole’s partial charges in docking simulations .
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Stability and Degradation Pathways

Q. Q: What are the dominant degradation pathways under physiological conditions?

A:

  • Ester hydrolysis : Rapid cleavage in serum (t1/2_{1/2} < 2 hrs at pH 7.4) .
  • Oxidative degradation : Isoindole-1,3-dione forms reactive oxygen species (ROS) in the presence of light .
    Mitigation : Prodrug strategies (e.g., replacing ethyl ester with tert-butyl) improve plasma stability .

Advanced Analytical Techniques

Q. Q: Which hyphenated techniques are optimal for quantifying trace impurities?

A:

  • LC-MS/MS : Detect impurities at ppm levels using MRM mode (e.g., for benzyl chloride byproducts) .
  • GC-MS headspace analysis : Identify volatile degradation products .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues from coupling reactions) .

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